Silanediol, dimethyl-, disodium salt

Description

Contextualization within Organosilicon Chemistry

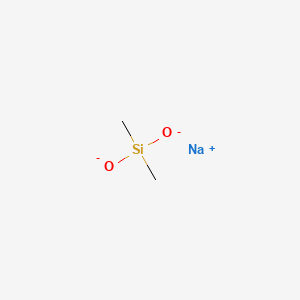

Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. Within this field, silanols, which are characterized by the presence of hydroxyl groups attached to a silicon atom, and their corresponding salts, silanolates, are of significant importance. Silanediol (B1258837), dimethyl-, disodium (B8443419) salt is the disodium salt of dimethylsilanediol (B41321). The parent compound, dimethylsilanediol, is a fundamental building block in silicone chemistry. The deprotonation of its two hydroxyl groups results in the formation of the disodium salt, a reactive species that plays a role as an intermediate and a monomer in the synthesis of various organosilicon materials.

The reactivity of the silicon-oxygen bond in silanolates is a key aspect of their chemistry. The ionic nature of the sodium-oxygen bond in Silanediol, dimethyl-, disodium salt makes it a potent nucleophile, a characteristic that is harnessed in various chemical transformations. Its structure, featuring two reactive sites, allows for its participation in polymerization reactions, leading to the formation of polysiloxanes, more commonly known as silicones.

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research is primarily linked to its role as a precursor in the synthesis of well-defined silicone polymers. evitachem.com The ability to control the structure and properties of these polymers is a central theme in materials science. By utilizing monomers like this compound, researchers can design and synthesize silicones with specific molecular weights, and architectures. This control is crucial for tailoring the properties of the final material for specialized applications.

Research in this area often focuses on the development of novel polymerization techniques where the disodium salt can act as an initiator or a monomer. The use of such well-defined precursors is essential for creating advanced materials with enhanced thermal stability, chemical resistance, and specific surface properties.

Scope and Research Objectives for this compound

The primary research objectives concerning this compound revolve around its synthesis, characterization, and application in polymerization. Key areas of investigation include:

Development of Efficient Synthesis Routes: A major objective is to establish high-yield, reproducible methods for the synthesis of pure this compound. This includes exploring different reaction conditions and starting materials to optimize the production of this reactive intermediate.

Detailed Structural and Spectroscopic Characterization: A thorough understanding of the compound's molecular structure and spectroscopic properties is a prerequisite for its effective use. Researchers aim to obtain comprehensive data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to elucidate its precise structure in both solid-state and in solution.

Investigation of Polymerization Kinetics and Mechanisms: A significant research focus is on understanding the kinetics and mechanisms of polymerization reactions involving this compound. This knowledge is crucial for controlling the molecular weight, and polydispersity of the resulting silicone polymers.

Synthesis of Novel Silicone Architectures: Researchers are exploring the use of this compound to create novel and complex silicone architectures. This includes the synthesis of block copolymers, and other tailored macromolecules with unique properties and functionalities.

Interactive Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 18090-13-6 |

| Molecular Formula | C₂H₆Na₂O₂Si |

| Parent Compound | Dimethylsilanediol |

Table 2: Inferred Physicochemical Properties

| Property | Value |

| Appearance | White solid |

| Solubility | Expected to be soluble in polar solvents |

Properties

CAS No. |

18090-13-6 |

|---|---|

Molecular Formula |

C2H6NaO2Si- |

Molecular Weight |

113.14 g/mol |

IUPAC Name |

sodium;dimethyl(dioxido)silane |

InChI |

InChI=1S/C2H6O2Si.Na/c1-5(2,3)4;/h1-2H3;/q-2;+1 |

InChI Key |

YLTMILSYXJOYKD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)([O-])[O-].[Na+] |

Origin of Product |

United States |

Iii. Fundamental Chemical Reactivity and Mechanistic Investigations of Silanediol, Dimethyl , Disodium Salt

Condensation Reactions and Polymerization Pathways

Condensation reactions, where molecules join together with the loss of a small molecule like water, are a hallmark of silanol (B1196071) chemistry. These processes are fundamental to the production of silicones (polysiloxanes).

Dimethylsilanediol (B41321) readily undergoes self-condensation to produce a mixture of linear and cyclic polysiloxanes. dtic.mil This process is foundational to the synthesis of polydimethylsiloxane (B3030410) (PDMS). The reaction kinetics can be complex, often showing two distinct stages. The initial, rapid phase involves the condensation of monomeric silanediol (B1258837) molecules. dtic.mil As the reaction proceeds and the concentration of monomeric silanediol decreases, the rate of condensation slows significantly due to the lower chemical reactivity of the terminal silanol groups on the growing oligomer and polymer chains. dtic.mil

The dimerization of silanols is the first step in this condensation process. Theoretical studies on similar molecules, such as hydroxymethylsilanetriol, have explored the mechanisms for dimer formation. wikipedia.org These studies indicate that multiple pathways can exist for the formation of a siloxane (Si-O-Si) bridge, with the energy barriers for these reactions being low enough for them to occur at room temperature. wikipedia.org For dimethylsilanediol, the self-condensation primarily leads to the formation of a stable Si-O-Si linkage, eliminating a molecule of water in the process.

Table 1: Mechanistic Details of Silanetriol Dimerization as a Model for Silanediol Condensation

The following table, based on theoretical calculations for hydroxymethylsilanetriol, illustrates the comparative energetics for different potential dimerization pathways.

| Dimerization Pathway | Bridge Type | Calculated Energy Barrier (kcal/mol) | Note |

| Mechanism 1 | Si-O-C-Si | 31.8 | Involves the organic substituent. |

| Mechanism 2 | Si-O-Si | 27.6 | Most favorable pathway for siloxane formation. |

| Mechanism 3 | Si-C-O-C-Si | 65.9 | High energy barrier, unlikely to occur. |

Data adapted from theoretical studies on hydroxymethylsilanetriol dimerization. wikipedia.org

The condensation of silanols can be catalyzed by acids, bases, and specific ions, with the fluoride (B91410) ion being a particularly effective catalyst. nih.govnih.gov Fluoride's high affinity for silicon allows it to facilitate the formation of siloxane bonds. The mechanism of fluoride catalysis is multifaceted. One proposed pathway involves fluoride acting as a base, abstracting a proton from an attacking water molecule or another silanol, thereby increasing its nucleophilicity. researchgate.net

Alternatively, fluoride can directly attack the silicon atom to form a hypercoordinate, pentacoordinate silicon intermediate. researchgate.netrsc.org This intermediate is more susceptible to nucleophilic attack by another silanol group, leading to the formation of a siloxane bond and regeneration of the fluoride catalyst. nih.gov This catalytic role is crucial in various processes, from sol-gel synthesis to the ring-opening polymerization of cyclosiloxanes. nih.govnih.gov

The synthesis of high-molecular-weight polysiloxanes can be achieved through the thermal polycondensation of bis-silanols. This process typically involves heating the bis-silanol monomer, often in a solvent like toluene (B28343) and in the presence of a catalyst, to drive the condensation reaction. researchgate.net For instance, hybrid silalkylene polysiloxanes have been synthesized by the polycondensation of α,ω-bis-silanols at 110°C. researchgate.net

The reactivity in these polycondensation reactions is influenced by steric factors. Bis-silanols with bulkier side chains exhibit lower reactivity and result in polymers with lower molecular weights under identical conditions, due to the steric hindrance around the silicon center. researchgate.net However, extending the reaction time can lead to an increase in the degree of polymerization. researchgate.net

Table 2: Influence of Reaction Time on Thermal Polycondensation

The following table shows the effect of reaction duration on the number-average degree of polymerization (Xn) for a bis-silanol with phenyl side chains.

| Monomer | Catalyst | Temperature (°C) | Reaction Time | Degree of Polymerization (Xn) |

| Bis-silanol (4d) | TMG/CF3CO2H | 110 | 19 hours | 14 |

| Bis-silanol (4d) | TMG/CF3CO2H | 110 | 3 days | 26 |

Data sourced from a study on hybrid silalkylene polysiloxane synthesis. researchgate.net

Nucleophilic Reactivity of Silanediolates in Organic Synthesis

The disodium (B8443419) salt of dimethylsilanediol features silanolate anions (Si-O⁻), which are potent nucleophiles. This nucleophilicity is the driving force behind the condensation reactions discussed previously. In a broader synthetic context, alkali metal silanolates serve as reagents for delivering silicon-containing groups.

Recent research has highlighted the utility of related compounds, sodium silylsilanolates, as effective silyl (B83357) transfer reagents in transition metal-catalyzed reactions. kyoto-u.ac.jpchemrxiv.org In these systems, the nucleophilic silanolate oxygen attacks a metal center (e.g., palladium), forming a metal-silanolate intermediate. kyoto-u.ac.jpchemrxiv.org This step is crucial for activating the reagent, which then facilitates the transfer of a silyl group to an organic substrate in cross-coupling reactions. kyoto-u.ac.jpchemrxiv.org While the specific substrate is dimethylsilanediol disodium salt, the reactivity of these more complex silylsilanolates underscores the fundamental nucleophilic character of the silanolate moiety in organometallic catalytic cycles.

Formation and Reactivity of Silicon-Containing Organometallic Species

The generation of highly reactive silyl anions, such as silyllithium or silylzinc reagents, is a cornerstone of silicon chemistry, enabling the formation of silicon-carbon bonds.

The direct generation of silyllithium or silylzinc intermediates from a simple silanolate, such as dimethylsilanediol disodium salt, is not a commonly reported transformation. This pathway would require the cleavage of a strong silicon-oxygen bond to form a silyl anion, which is energetically unfavorable. The standard and well-documented methods for synthesizing silyllithium reagents involve the reductive cleavage of halotriorganosilanes or hexalkyldisilanes with an alkali metal, most often lithium. rsc.org Silylzinc reagents are then typically prepared via a transmetalation reaction from the corresponding silyllithium compound. rsc.orgresearchgate.net More recent methods focus on the direct synthesis of silylzinc reagents from silyl halides to avoid the use of pyrophoric silyllithium. rsc.orgresearchgate.net

However, a related class of compounds, sodium silylsilanolates, which contain both a silanolate and a Si-Si bond, have been developed as precursors for silylcopper species. nih.govrsc.org In this case, the mechanism does not involve the cleavage of the Si-O bond. Instead, the silanolate acts as an auxiliary that coordinates to the copper center, facilitating an intramolecular oxidative addition across the weaker Si-Si bond to generate the reactive silylcopper intermediate. nih.govrsc.org This demonstrates a sophisticated strategy where the silanolate group is essential for the formation of an organometallic species, albeit through a pathway that preserves the Si-O linkage.

Role of Sodium Silylsilanolates as Precursors for Silylcopper Species

Sodium silylsilanolates, including Silanediol, dimethyl-, disodium salt, have emerged as effective precursors for the generation of silylcopper species. rsc.orgrsc.org These silylcopper reagents are valuable in organic synthesis for the introduction of silicon-containing functional groups into organic molecules. rsc.org Traditionally, the formation of silylcopper species has relied on precursors such as symmetric disilanes and silylboranes. rsc.orgrsc.org However, sodium silylsilanolates offer a compelling alternative, enabling the efficient delivery of a diverse array of silyl groups. rsc.org

The utility of sodium silylsilanolates lies in the cooperative action of the silanolate unit, which acts as an auxiliary to facilitate the transfer of the silyl group to a copper center. rsc.orgresearchgate.net This process has been successfully demonstrated in various copper-catalyzed hydrosilylation reactions. rsc.org In the presence of a suitable copper catalyst, sodium silylsilanolates readily generate reactive silylcopper species in situ. rsc.orgnih.gov This approach has proven effective for the hydrosilylation of unsaturated bonds in substrates like internal alkynes, α,β-unsaturated ketones, and allenes. rsc.orgnih.gov A key advantage of this methodology is the ability to introduce a variety of silyl groups by simply changing the corresponding silylsilanolate reagent. nih.gov

Mechanistic studies, corroborated by Density Functional Theory (DFT) calculations, have shed light on the pathway through which sodium silylsilanolates form silylcopper species. rsc.orgrsc.org The process is initiated by the reaction of a copper(I) salt with the sodium silylsilanolate to generate a copper(I) silylsilanolate intermediate. rsc.org

A key feature of this mechanism is the subsequent intramolecular oxidative addition of the silicon-silicon (Si-Si) bond within the copper silylsilanolate intermediate directly onto the copper center. rsc.orgnih.gov This step is crucial as it leads to the formation of the desired silylcopper species along with a polysiloxane byproduct. rsc.org This pathway is notably different from the conventional formal σ-bond metathesis mechanism that is typically observed in the reactions of copper alkoxides with traditional silicon sources like disilanes or silylboranes. rsc.orgresearchgate.net The silanolate moiety, therefore, plays a critical role in facilitating this intramolecular process, which allows for the efficient transfer of a wide range of silyl groups. rsc.org

The silylcopper species generated from sodium silylsilanolates have been effectively applied in the copper-catalyzed hydrosilylation of various unsaturated organic compounds. rsc.org This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond.

In the case of internal alkynes, the in situ generated silylcopper species undergoes silylcupration across the triple bond to form an alkenylcopper intermediate. rsc.org Subsequent protonation of this intermediate yields the corresponding alkenylsilane product. rsc.org This methodology has been shown to be effective for a range of internal alkynes, furnishing the desired vinylsilanes with high efficiency. researchgate.net

The versatility of this system is further demonstrated by its application to α,β-unsaturated ketones and allenes. rsc.org The reaction with α,β-unsaturated ketones allows for the conjugate addition of the silyl group, a valuable transformation in organic synthesis. Similarly, the hydrosilylation of allenes provides access to allylsilanes, which are important building blocks in synthetic chemistry. researchgate.net

The scope of the silyl groups that can be introduced using this method is broad. nih.gov For instance, sodium silylsilanolates have been successfully used to introduce benzyldimethylsilyl, phenyldimethylsilyl, and allyldimethylsilyl groups, affording the corresponding alkenylsilanes in excellent yields. rsc.orgnih.gov

Below is a table summarizing the copper-catalyzed hydrosilylation of various internal alkynes using sodium trimethylsilyldimethylsilanolate.

| Substrate | Product | Yield (%) |

| 1,2-diphenylethyne | (Z)-1,2-diphenyl-1-(trimethylsilyl)ethene | 95 |

| 1-phenyl-1-propyne | (Z)-1-phenyl-1-(trimethylsilyl)prop-1-ene | 85 |

| 1-phenyl-1-butyne | (Z)-1-phenyl-1-(trimethylsilyl)but-1-ene | 88 |

| 1-cyclohexyl-1-propyne | (Z)-1-cyclohexyl-1-(trimethylsilyl)prop-1-ene | 76 |

| 1-(trimethylsilyl)-1-propyne | 1,1-bis(trimethylsilyl)prop-1-ene | 91 |

Iv. Advanced Applications of Silanediol, Dimethyl , Disodium Salt in Materials Science and Polymer Chemistry

Precursors for Polymeric Materials

The disodium (B8443419) salt of dimethylsilanediol (B41321) is a fundamental starting material for constructing complex macromolecular architectures. Its utility spans the creation of simple linear polymers to more intricate structures like copolymers and nanostructured materials.

One of the significant applications of silanediol (B1258837), dimethyl-, disodium salt is in the synthesis of polysiloxanes with a perfectly alternating structure. Through interfacial polycondensation with various dihalosilanes, it is possible to create copolymers where dimethylsiloxy units alternate regularly with other diorganosiloxy units. This method provides a high degree of control over the final polymer backbone.

For instance, the reaction between silanediol, dimethyl-, disodium salt and a dichlorodiorganosilane (e.g., dichlorodiethylsilane) leads to the formation of linear poly(diorganosiloxane-co-dimethylsiloxane) with a regular alternation of the monomeric units. researchgate.net This approach can achieve a high yield of the desired linear copolymer, with some studies reporting up to 70% content of regularly alternating poly(diethyl)dimethylsiloxanes in the final product. researchgate.net This precise control over the monomer sequence is difficult to achieve through traditional ring-opening copolymerization of mixed cyclosiloxanes.

Table 1: Interfacial Reaction for Alternating Copolymers

| Reactant 1 | Reactant 2 | Resulting Polymer Structure | Significance |

|---|---|---|---|

| This compound | Dichlorodiethylsilane | -[Si(CH₃)₂-O-Si(C₂H₅)₂-O]-n | High yield of linear polymer with regularly alternating units. researchgate.net |

The synthesis of ultra-high molecular weight (UHMW) polymers often faces challenges due to the dramatically increased viscosity of the reaction mixture as the polymer chains grow. rsc.orgnih.gov The use of specific precursors and reaction conditions, such as polymerization in salty media, can mitigate these issues. nih.gov this compound can be used in condensation reactions to produce high molecular weight poly(dimethylsiloxane) (PDMS).

The condensation process involves the step-wise elimination of sodium chloride upon reaction with dichlorosilanes or the elimination of water or alcohol upon controlled hydrolysis and subsequent condensation. By carefully controlling reaction conditions to favor linear chain growth over cyclization, it is possible to synthesize high molecular weight PDMS. Techniques such as polymerization-induced self-assembly (PISA) in aqueous dispersions, often in the presence of salts, have proven effective for producing low-viscosity dispersions of high molecular weight polymers, which can later be converted into highly viscous solutions upon removal of the salt. rsc.orgnih.govnih.gov This principle highlights the utility of salt-based precursors like dimethylsilanediol disodium salt in advanced polymerization strategies.

Silanol-terminated polysiloxanes, also known as dimethiconols, are widely used as surfactants, particularly in cosmetic and personal care applications. specialchem.com this compound is an ideal starting point for synthesizing these materials. By carefully controlling the stoichiometry of the reaction between the disodium salt and a chlorosilane, it is possible to produce low molecular weight, hydroxyl-terminated polydimethylsiloxanes.

These molecules have a hydrophilic head (the silanol (B1196071), -Si-OH, group, formed after neutralization of the sodium salt) and a hydrophobic tail (the siloxane backbone). This amphiphilic nature allows them to act as effective surfactants, modifying surface tension and enabling the formation of stable emulsions. specialchem.com The length of the hydrophobic polysiloxane chain can be precisely controlled during synthesis, allowing for the fine-tuning of the surfactant's properties.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica (B1680970) core and an outer layer of organic substituents. They are used as building blocks for creating organic-inorganic hybrid materials with enhanced properties. researchgate.net The incorporation of POSS nanoparticles into a polymer matrix can significantly improve thermal stability, mechanical strength, and oxidation resistance. researchgate.net

Silanediols and their salts are fundamental precursors for the synthesis of silsesquioxanes. The reaction of this compound with trifunctional silanes (e.g., trichlorosilanes) under controlled conditions can lead to the formation of these complex, three-dimensional cage structures. The disodium salt acts as a difunctional building block that can be integrated with other silicon precursors to construct the POSS cage, which can then be functionalized and polymerized into a polymer matrix to create advanced hybrid materials. researchgate.net

The ability to precisely control the architecture of a polymer is key to tailoring its final properties. This compound provides a powerful tool for this purpose. By reacting this difunctional precursor with a variety of chlorosilanes, chemists can design and synthesize polysiloxanes with specific structures.

For example, reacting the disodium salt with a mixture of dichlorodimethylsilane (B41323) and dimethyldichlorosilane allows for the creation of random or block copolymers. mdpi.com Furthermore, using it as an initiator for the anionic polymerization of cyclosiloxanes can lead to the formation of well-defined block copolymers. mdpi.com This synthetic versatility enables the tailoring of properties such as:

Thermal Stability: Incorporating phenyl groups can increase the thermal and oxidative stability of the polysiloxane chain.

Flexibility: The length of the siloxane chains between cross-links determines the flexibility of the resulting material.

Surface Properties: The choice of organic side groups influences the hydrophobicity or hydrophilicity of the polymer.

Table 2: Tailoring Polysiloxane Properties

| Synthetic Strategy | Resulting Structure | Modified Property |

|---|---|---|

| Reaction with dichlorodiphenylsilane | Phenyl-containing polysiloxane | Increased thermal stability |

| Use as difunctional initiator | Block copolymers (e.g., PDMS-b-P2VP) | Creation of microphase-separated morphologies mdpi.com |

Sol-Gel Chemistry and Inorganic Materials Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, particularly metal oxides, from small molecule precursors at mild temperatures. wikipedia.orgnweurope.eu The process involves the transition of a colloidal solution (sol) into a continuous solid network (gel) through hydrolysis and polycondensation reactions. nweurope.eu

This compound can serve as a precursor in sol-gel chemistry. The process typically begins with the neutralization of the disodium salt in a solution to form dimethylsilanediol, (CH₃)₂Si(OH)₂. This silanol monomer then undergoes polycondensation, where Si-O-Si (siloxane) bonds are formed through the elimination of water molecules. This polymerization process leads to the gradual formation of a three-dimensional gel network.

This method allows for the creation of pure silica or hybrid organic-inorganic materials. nih.govresearchgate.net The mild reaction conditions of the sol-gel process make it possible to incorporate organic molecules or even biological entities like enzymes into the inorganic silica matrix without degrading them. nih.govresearchgate.net The resulting materials benefit from the properties of both the inorganic network (e.g., rigidity, thermal stability) and the organic components, finding use in fields ranging from coatings and sensors to drug delivery systems. nweurope.eunih.gov

Application in Silica Sol Formation from Silicic Acid Salts

The formation of silica sols from silicic acid salts is a fundamental process in materials science, with applications ranging from coatings and catalysts to the production of high-purity silica. Traditionally, silica sols are generated by the acidification of an alkali silicate (B1173343) solution, such as sodium silicate, which leads to the polymerization of silicic acid monomers. This process involves the neutralization of the silicate solution to a pH below 7, which can introduce impurities from the acid used.

An alternative approach involves forming a silica hydrogel at a pH above 7 by reacting an acid with a water-soluble silicate. The resulting hydrogel is then washed to remove soluble byproducts. Subsequently, heating the washed hydrogel in a non-evaporative environment causes a reversion of the hydrogel back into a stable silicic acid sol. google.com This method allows for the creation of silica sols with minimal contaminating impurities. google.com The use of specific silicic acid salts, such as disodium dimethylsilanediolate, can offer advantages in controlling the properties of the resulting silica sol due to the organic functional groups attached to the silicon atom. These groups can influence the polymerization kinetics and the final structure of the silica network.

Tunable Sol-Gel Processing Using Inorganic Salt Precursors

Sol-gel processing is a versatile method for creating a wide variety of materials, including ceramics, glasses, and composites. The process typically involves the hydrolysis and condensation of metal alkoxide precursors. However, the use of inorganic salt precursors, such as silanolates, provides an alternative route that can be particularly advantageous in certain applications.

The sol-gel transition is the transformation of a colloidal suspension (sol) into a gel, which is a three-dimensional network of interconnected particles. mdpi.com This process is central to sol-gel technology. mdpi.com The use of inorganic salt precursors like disodium dimethylsilanediolate allows for the tuning of the sol-gel process. The reactivity of these precursors can be controlled by factors such as pH and temperature, influencing the rate of hydrolysis and condensation reactions. This, in turn, allows for precise control over the structure and properties of the final gel. The presence of dimethyl groups on the silicon atom in disodium dimethylsilanediolate can impart hydrophobicity to the resulting material and affect the porosity and mechanical properties of the gel.

Biomimetic Approaches in Sol-Gel Chemistry Utilizing Silanolates

Biomimicry in materials science seeks to replicate the processes and structures found in nature to create novel materials with enhanced properties. A prime example is biosilicification, the process by which organisms like diatoms and sponges produce intricate silica structures at ambient temperatures and neutral pH from silicic acid present in water. mdpi.comnih.gov Traditional sol-gel chemistry often requires harsh conditions, such as extreme pH and the use of organic solvents, which are incompatible with biological molecules. mdpi.comnih.gov

Biomimetic sol-gel chemistry aims to mimic natural biosilicification by using biocompatible precursors and milder reaction conditions. mdpi.com Silanolates, including disodium dimethylsilanediolate, can serve as valuable precursors in these biomimetic approaches. mdpi.com Their water solubility and the ability to undergo hydrolysis and condensation under physiological conditions make them suitable for the encapsulation of sensitive biological materials like proteins and cells. mdpi.com The resulting hybrid materials can possess unique functionalities derived from the entrapped biological components, opening up applications in biomedicine, biocatalysis, and sensor technology. nih.gov The development of such biomimetic methods has led to the creation of homogeneous and mechanically robust organic-inorganic hybrids. biomaterials.org

Formation of Inorganic Polymer Networks (e.g., Geopolymers) from Silicate Precursors

Inorganic polymers, such as geopolymers, are a class of materials that are gaining increasing attention as sustainable alternatives to traditional cementitious binders. Geopolymers are formed through the polycondensation of aluminosilicate (B74896) minerals in a highly alkaline environment. Silicate precursors play a crucial role in the formation of the geopolymer network.

While sodium silicate solutions are commonly used, the incorporation of organosilicate precursors like disodium dimethylsilanediolate can modify the structure and properties of the resulting inorganic polymer. The dimethylsilyl groups can be incorporated into the polymer backbone, introducing organic character to the otherwise inorganic network. This can lead to enhanced flexibility, hydrophobicity, and chemical resistance. The use of such precursors allows for the synthesis of hybrid inorganic-organic polymers with tailored properties for a range of applications, including advanced coatings, adhesives, and composite materials.

Catalytic Applications in Chemical Synthesis

Silanediols as Dual Hydrogen Bond Donor Catalysts

In the realm of organocatalysis, hydrogen bonding has emerged as a powerful tool for activating substrates and controlling reaction selectivity. Silanediols, the protonated form of silanediolates, have been identified as a novel class of dual hydrogen bond donor catalysts. nih.gov They are particularly effective in activating nitroalkenes towards nucleophilic attack. nih.gov

The catalytic activity of silanediols stems from the ability of the two hydroxyl groups on the silicon atom to form hydrogen bonds with the substrate. This dual hydrogen bonding interaction effectively polarizes the substrate, making it more susceptible to reaction. For instance, in the conjugate addition of indole (B1671886) to β-nitrostyrene, a dinaphthyl-derived silanediol has been shown to be a stable and efficient catalyst, leading to excellent product yields. nih.gov The development of chiral silanediols has also opened the door to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov

The catalytic efficacy of silanediols is significantly enhanced by a phenomenon known as cooperative hydrogen bonding. nih.govacs.orgacs.org This effect arises from the self-association of silanediol molecules to form dimers or larger aggregates. nih.govacs.orgacs.org In these assemblies, the hydrogen bonding between the silanediol units leads to an acidification of the remaining, non-associated Si-OH protons. acs.org

This increased acidity makes the silanediol dimer a more potent hydrogen bond donor catalyst compared to the monomeric species. acs.org NMR binding studies, X-ray crystallography, and computational modeling have provided strong evidence for the formation of a unique dimeric structure resulting from silanediol self-recognition. nih.govacs.orgacs.org This cooperative effect is particularly pronounced in the solid state or under solvent-free conditions, where the concentration of the catalyst is high. acs.org The understanding of these cooperative hydrogen-bonding effects is crucial for the rational design of new and more efficient silanediol-based catalysts for a variety of organic transformations. acs.org

Regioselectivity Control in Metal-Catalyzed Organic Reactions with Silanols

Silanols have emerged as intriguing species capable of influencing the outcome of transition metal-catalyzed reactions. One of their key roles is to act as temporary ligands that can control the regioselectivity of a reaction. acs.org This control is crucial in organic synthesis, where the ability to direct a chemical transformation to a specific position on a molecule is paramount.

The mechanism of regiochemical control often involves the interaction of the silanol's hydroxyl group with the metal center. This interaction can steer the catalyst to a particular site on the substrate, thereby favoring the formation of one regioisomer over others. acs.org For instance, in the palladium-catalyzed annulation of arynes, ligand control has been shown to be an effective strategy to induce regioselectivity, and the properties of silanol-derived ligands can play a significant role in this process. nih.gov By modifying the steric and electronic properties of the ligands, which can be derived from silanols, the steric environment around the catalyst is altered, amplifying the selectivity of the reaction. nih.govthieme-connect.de This approach has been successfully used to direct the formation of specific phenanthridinone isomers with high regiomeric ratios. nih.gov

Another strategy involves using a functional group within the molecule to interact with a transposed hydroxyl group, thereby shifting the reaction equilibrium toward the desired product. nih.gov A notable example is the rhenium-catalyzed nih.govcapes.gov.br-transposition of silyloxy groups, where a cis-oriented vinyl boronate can trap the rearranged hydroxyl group, achieving a high degree of regiochemical control. nih.gov

Organocatalytic Desymmetrization of Prochiral Silanediols

The synthesis of silicon-stereogenic compounds, which have significant potential in materials science and medicinal chemistry, has been advanced through the desymmetrization of prochiral silanediols. nih.govacs.orgacs.org This process involves the selective reaction of one of the two identical hydroxyl groups on a prochiral silanediol, creating a chiral center at the silicon atom.

Organocatalysis offers a metal-free approach to this transformation. nih.gov Researchers have successfully used chiral imidazole-containing catalysts for the enantioselective monosilylation of prochiral silanediols. nih.gov This method affords high yields and excellent enantioselectivity for a variety of silanediol and silyl (B83357) chloride substrates. nih.gov Another powerful organocatalytic method employs an imidodiphosphorimidate (IDPi) catalyst paired with an allylic silane (B1218182). acs.org This system generates a silylium-ion-like electrophile that enantioselectively discriminates between the two hydroxyl groups of the prochiral silanediol. acs.org The enantioselectivity can be further enhanced by a subsequent kinetic resolution process. acs.org

In addition to organocatalysis, metal-catalyzed approaches have also proven effective. A copper-catalyzed desymmetrization of silanediols utilizes an enantioselective σ-bond metathesis process to achieve high yields and excellent stereoselectivity, with hydrogen gas as the only byproduct. acs.org

Table 1: Selected Results from Organocatalytic Desymmetrization of Prochiral Silanediols

| Catalyst System | Silanediol Substrate | Silylating Agent | Solvent | Enantiomeric Ratio (er) | Yield | Reference |

| Chiral Imidazole | Di-isobutylsilanediol | tert-Butyldimethylsilyl chloride | Toluene (B28343) | 95:5 | 93% | nih.gov |

| Chiral Imidazole | Di-n-butylsilanediol | tert-Butyldimethylsilyl chloride | Toluene | 83:17 | 93% | nih.gov |

| Chiral Imidazole | Di-phenylsilanediol | tert-Butyldimethylsilyl chloride | Toluene | 70:30 | 83% | nih.gov |

| IDPi / Allylsilane | tert-Butyl(methyl)silanediol | Allyl(chloro)dimethylsilane | CH₂Cl₂ | >99:1 | 91% | acs.org |

| Copper-Josiphos | tert-Butyl(phenyl)silanediol | Phenylsilane | Toluene | 99:1 | 91% | acs.org |

Integration of Silanols in Transition-Metal-Catalyzed Organic Synthesis

Silanols are versatile participants in transition-metal-catalyzed organic synthesis, serving multiple roles beyond simple starting materials. acs.orgacs.org They can function as nucleophilic partners in cross-coupling reactions, act as intramolecular guiding groups for C-H bond activation, and serve as bulky surrogates for water. acs.orgacs.org The development of reusable and highly active metal-nanoparticle catalysts has enabled the selective transformation of hydrosilanes into silanols using water as the oxidant, providing a green and efficient route to these valuable compounds. acs.org

The catalytic hydrolysis of di- and tri-organosilanes to produce silanols can be achieved with high efficiency using various transition metal catalysts, including those based on ruthenium, rhodium, and iridium. organic-chemistry.orgacs.org For example, rhodium(III) and iridium(III) complexes have been shown to be effective precatalysts for the selective hydrolysis of diphenylsilane. acs.org Depending on the specific catalyst and reaction conditions, it is possible to selectively produce diphenylsilanediol, the corresponding hydrosilanol, or the hydrosiloxane. acs.org This selectivity is critical for synthesizing tailored silicon-based molecules for specific applications. acs.org The integration of silanols as coupling partners for transferring functional groups represents another significant area of development in modern synthetic chemistry. acs.org

Development of Metallasiloxanes as Catalytic Precursors

Metallasiloxanes, which contain a structural framework of silicon, oxygen, and metal atoms, are increasingly being developed as well-defined, single-site catalytic precursors. capes.gov.brnih.govrsc.org These compounds bridge the gap between homogeneous and heterogeneous catalysis. The synthesis of these precursors often involves the reaction of organosilanetriols or diols with metal complexes. nih.govrsc.org

A variety of metallasiloxanes incorporating metals from groups 13-15 have been synthesized and characterized. nih.govrsc.org For instance, reactions of R(Me)Si(OH)₂ with compounds like Bi(NEt₂)₃ and AlMe₃ have yielded well-defined metallasiloxanes with eight-membered Si₂O₄M₂ ring structures (where M = Bi, Al). nih.govrsc.org Similarly, reacting RSi(OH)₃ with the same reagents can produce larger structures, such as a cubic core of Si₄O₁₂Bi₄. nih.govrsc.org

These synthesized metallasiloxanes have demonstrated significant catalytic activity. nih.govrsc.org They have been successfully employed as catalysts in the cyanosilylation of aldehydes and ketones, a key carbon-carbon bond-forming reaction. nih.govrsc.org The activity of the catalyst can be tuned by changing the metal center and the structure of the siloxane framework. For example, the cubic bismuth-containing metallasiloxane (RSiO₃Bi)₄ was found to be a particularly effective catalyst for the addition of trimethylsilyl (B98337) cyanide to a range of aldehydes and ketones. nih.govrsc.org Furthermore, polyhedral oligometallasilsesquioxanes (POMSS) containing metals like Fe, Ni, and Cu have been used to prepare heterogeneous catalysts, demonstrating that the structure and distribution of these precursors on a support material strongly influence the final catalytic properties. capes.gov.br

V. Advanced Characterization and Computational Modeling of Silanediol, Dimethyl , Disodium Salt

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise structure of the dimethylsilanediolate anion and understanding its interaction with the sodium counter-ions.

NMR spectroscopy is an indispensable tool for characterizing organosilicon compounds. The analysis of ¹H, ¹³C, and ²⁹Si nuclei provides detailed information about the chemical environment of each atom.

¹H NMR: In the parent dimethylsilanediol (B41321), protons of the methyl groups (Si-CH₃) and hydroxyl groups (Si-OH) would be observed. uq.edu.auguidechem.com Upon formation of the disodium (B8443419) salt, the hydroxyl protons are absent. The methyl protons are expected to show a single sharp peak. For comparison, the methyl protons in the related sodium trimethylsilanolate appear as a singlet around -0.1 to 0.1 ppm. chemicalbook.com The protons in polydimethylsiloxane (B3030410) (PDMS) chains also resonate near 0.11 ppm. researchgate.net

¹³C NMR: The ¹³C spectrum would confirm the presence of the methyl groups attached to the silicon atom. In related silanol (B1196071) compounds, these carbons typically appear upfield. For example, in 1,1-dimethylphenylmethylsilanol, the methyl carbons resonate at 0.0 ppm. rsc.org

²⁹Si NMR: As the central atom, the ²⁹Si nucleus is highly sensitive to its coordination environment. researchgate.net Silicon NMR has a broad chemical shift range, making it excellent for identifying the nature of silicon compounds. huji.ac.il The chemical shift for the silicon atom in silanediol (B1258837), dimethyl-, disodium salt would be expected in the region characteristic of di-substituted (D-type) siloxane units, but shifted due to the presence of the anionic oxygen atoms. The specific shift would be influenced by factors like solvent and concentration. Calculations show that the quality of the geometry, especially bond angles like Si-O-Si, strongly influences the predicted ²⁹Si chemical shift. unige.ch

Interactive Table 5.1.1: Expected NMR Chemical Shifts (δ) for Silanediol, Dimethyl-, Disodium Salt and Related Compounds

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Compound |

| ¹H | Si-CH ₃ | ~0.1 | Sodium Trimethylsilanolate chemicalbook.com |

| ¹³C | Si-C H₃ | ~0 to -4 | tert-Butyldimethylsilanol rsc.org |

| ²⁹Si | (C H₃)₂Si (O⁻)₂ | Varies (Region for D-units) | General Siloxanes pascal-man.com |

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. For the parent dimethylsilanediol, a strong, broad absorption band corresponding to the O-H stretching of the silanol groups would be prominent, typically in the 3100-3300 cm⁻¹ range. researchgate.net

Upon formation of the disodium salt, this O-H band disappears and changes in the Si-O region are expected. The key vibrational modes for the disodium salt would include:

Si-C Bending/Rocking: The symmetric bending of the CH₃ group attached to silicon appears as a sharp, narrow peak around 1258 cm⁻¹. thermofisher.com Si-CH₃ asymmetric rocking is observed between 789–796 cm⁻¹. thermofisher.com

Si-O Stretching: The asymmetric Si-O-Si stretch in siloxanes is typically a strong, broad band between 1000-1100 cm⁻¹. thermofisher.com For the isolated Si(O⁻)₂ unit in the disodium salt, the Si-O stretching frequency would be expected in a similar region but may be shifted compared to a neutral Si-O-Si bridge or a Si-OH group due to the ionic character of the Si-O-Na bond.

Interactive Table 5.1.2: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Compound Context |

| ~2960 | Asymmetric C-H stretch (in CH₃) | Dimethicone thermofisher.com |

| ~1260 | Symmetric CH₃ bend (in Si-CH₃) | Dimethicone thermofisher.com |

| ~1000-1100 | Asymmetric Si-O stretch | Expected for Si-O⁻Na⁺ |

| ~790 | Si-CH₃ rock | Dimethicone thermofisher.com |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Due to the ionic and non-volatile nature of the disodium salt, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be more suitable than Electron Ionization (EI).

The analysis would likely detect the dimethylsilanediolate anion, [(CH₃)₂Si(O)₂]²⁻, or sodiated clusters. Fragmentation might occur through the loss of methyl groups. For instance, the EI mass spectrum of a related derivatized compound, dimethylsilanediol diacetate, shows fragmentation corresponding to the loss of acetate (B1210297) and methyl groups. nist.gov Atmospheric pressure ionization mass spectrometry (API-MS) has been successfully used to identify products from the photooxidation of dimethylsilanediol. researchgate.net

Interactive Table 5.1.3: Plausible m/z Peaks in Mass Spectrometry

| m/z Value | Plausible Ion/Fragment | Notes |

| 89.01 | [(CH₃)₂SiO₂H]⁻ | Mono-protonated anion |

| 111.00 | [(CH₃)₂SiO₂Na]⁻ | Mono-sodiated anion |

| 75.02 | [CH₃SiO₂H₂]⁺ | Fragment after methyl loss |

X-ray diffraction is the most powerful technique for determining the three-dimensional structure of crystalline solids. quora.com

Powder XRD: This technique would be used on a bulk sample of this compound to assess its crystallinity, identify the crystalline phase, and check for impurities. The diffraction pattern consists of peaks at specific angles that are characteristic of the crystal's lattice parameters. physicsopenlab.org

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing insights into molecular properties and reaction energetics that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties and reactivity. aip.orgresearchgate.net It is particularly valuable for studying reaction mechanisms, including those involving organosilicon compounds.

For this compound, DFT can be applied to:

Model Reaction Pathways: DFT is used to calculate the energetics of reaction pathways, such as the hydrolysis of alkoxysilanes to form silanols, a key step in the synthesis of the parent compound. researchgate.netnih.gov It can model the transition states and intermediates to determine activation energies.

Investigate Silyl (B83357) Ether Cleavage: The formation of the disodium salt involves the deprotonation of silanol groups, which is related to the cleavage of silyl ethers—a common reaction in organic synthesis. acs.orgorganic-chemistry.org DFT calculations can elucidate the mechanism of such cleavage reactions under different conditions (e.g., acidic or basic catalysis), calculating activation energies for proposed steps. aip.org For example, a DFT study on silyl ester hydrolysis found that the activation energy for bond scission was significantly lowered by protonation near the silyl ester. aip.org

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (for FTIR spectra) and NMR chemical shifts, which aids in the assignment of experimental spectra. unige.chresearchgate.net

Interactive Table 5.2.1: Applications of DFT in Studying this compound

| Application | Information Obtained | Significance |

| Reaction Mechanism Studies | Activation energies, transition state geometries, reaction intermediates. aip.orgnih.gov | Elucidates the kinetic and thermodynamic feasibility of synthetic and degradation pathways. |

| Structural Optimization | Bond lengths, bond angles, and overall molecular geometry. | Provides a theoretical 3D structure that can be compared with experimental (e.g., XRD) data. |

| Spectra Prediction | Vibrational frequencies (FTIR), NMR chemical shifts (¹H, ¹³C, ²⁹Si). unige.chresearchgate.net | Aids in the interpretation and assignment of complex experimental spectra. |

| Solvent Effects Modeling | Simulates the influence of different solvents on reaction energetics and structure. aip.org | Offers a more realistic model of the compound's behavior in solution. |

Computational Kinetic Studies and Activation Energy Analysis

Computational kinetic studies are pivotal in understanding the reaction mechanisms and rates of chemical processes involving species like this compound. Density Functional Theory (DFT) is a prominent quantum mechanical method employed for these investigations due to its balance of computational cost and accuracy in predicting molecular structures and thermochemical properties. scirp.org

Theoretical studies on the hydrolysis and condensation of silicon alkoxides have laid the groundwork for understanding the reactivity of related silanol species. scribd.com The condensation reaction, which is fundamental to the formation of polysiloxane chains, can be modeled to determine the energy barriers of transition states. For silanols, the deprotonation to form a silanolate, such as the disodium salt of dimethylsilanediol, is a critical step influencing subsequent reactions.

Computational studies on silanol have determined the deprotonation energy, a key thermodynamic parameter. For instance, a study using the B3PW91/AVQZ level of theory calculated the deprotonation energy of a generic silanol to be -365.4 kcal/mol, indicating a highly favorable process. researchgate.net This value provides a foundational understanding of the energetics involved in the formation of the disodium salt.

The kinetic stability of molecules can be inferred from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com Computational models can calculate these orbital energies, offering a qualitative assessment of the reactivity of this compound in various chemical environments.

Table 1: Theoretical Deprotonation Energy of a Model Silanol

| Computational Method | Basis Set | Deprotonation Energy (kcal/mol) |

| B3PW91 | AVQZ | -365.4 researchgate.net |

This table presents a calculated deprotonation energy for a generic silanol, providing a theoretical basis for the formation of silanolates like this compound.

Molecular Modeling of Hydrogen Bonding Networks in Silanediols

Hydrogen bonding is a crucial intermolecular force that dictates the structure and properties of silanols and their salts. Molecular modeling, particularly through ab initio molecular dynamics and DFT calculations, allows for a detailed examination of these hydrogen bonding networks.

In the solid state, silanols exhibit a strong tendency to form a variety of hydrogen-bonded structures, including dimers, tetramers, and more extended networks. nih.gov The specific structural motif adopted depends on the substituents on the silicon atom and the conditions of crystallization. nih.gov For this compound, the presence of the sodium ions introduces ionic interactions that will significantly influence the hydrogen bonding network, likely forming complex structures with coordinated solvent molecules.

Computational studies on silica (B1680970) surfaces, which are rich in silanol groups, have shown that hydrogen bonds between neighboring silanols can be strengthened by cooperative interactions with water molecules. Ab initio molecular dynamics simulations have revealed that water molecules can form hydrogen-bonded rings with surface silanols, leading to a more ordered and strengthened hydrogen-bonding network at the interface. nih.gov These findings suggest that in an aqueous environment, the disodium salt of dimethylsilanediol would likely be involved in a dynamic and complex hydrogen-bonding network with water molecules.

The strength of hydrogen bonds can be assessed computationally by analyzing parameters such as the bond distance between the hydrogen donor and acceptor atoms and the shift in the vibrational frequency of the O-H bond. Shorter distances and larger frequency shifts are indicative of stronger hydrogen bonds. For example, studies on crystalline silica interfaces have calculated intermolecular O···H distances and the corresponding frequency shifts of the O-H stretching donor, providing quantitative data on hydrogen bond strength.

Table 2: Calculated Hydrogen Bond Parameters at a Silica-Water Interface

| System | O···H distance (Å) | O-H Frequency Shift (cm⁻¹) |

| Silanol Dimer | 1.85 | ~150 |

| Silanol-Water Ring | 1.71-1.75 | >300 |

This table, based on data from ab initio calculations of silica surfaces, illustrates how computational modeling can quantify the strength of hydrogen bonds. These principles are applicable to understanding the hydrogen bonding environment of this compound in the presence of water or other hydrogen-bonding species.

Vi. Emerging Research Avenues and Future Prospects for Silanediol, Dimethyl , Disodium Salt

Biological and Environmental Interactions: Metabolite Identification and Roles (e.g., in Plant Stress Response)mdpi.com

The environmental fate and biological interactions of dimethylsilanediol (B41321) (DMSD) are critical areas of research, primarily because it is a key degradation product of widely used silicone polymers like polydimethylsiloxane (B3030410) (PDMS). nih.govasm.orgresearchgate.net

Metabolite Identification and Biodegradation: Studies have confirmed that PDMS can hydrolyze in soil, particularly under varying moisture conditions, to form the monomer DMSD. asm.org This water-soluble compound is not stationary in the environment. Its fate is influenced by several processes, including upward movement in the soil profile with evaporating water, volatilization from dry soil surfaces, and biodegradation. nih.govoup.com Research has demonstrated that DMSD is biodegraded in various soils, a process monitored by the production of ¹⁴CO₂ from ¹⁴C-labeled DMSD. nih.govasm.org Specific microorganisms capable of this process have been isolated, including the fungus Fusarium oxysporum and a bacterium from the Arthrobacter species, which cometabolize DMSD. nih.gov

Role in Plant Stress Response: An intriguing area of future research is the role of silicon-containing compounds in agriculture. Silicon, while not classified as an essential element for higher plants, is considered "quasi-essential" due to its significant benefits, especially in mitigating abiotic stresses like high salinity and drought. frontiersin.orgfrontiersin.org Silicon application has been shown to alleviate salt stress in numerous plant species, including wheat, rice, cucumber, and tomato. rroij.com The mechanisms are multifaceted and include:

Reduced Sodium (Na⁺) Uptake: Silicon can decrease the transport of toxic Na⁺ ions from the roots to the shoots. frontiersin.orgfrontiersin.orgnih.gov

Enhanced Water Uptake: It can improve plant water status by increasing root water absorption, which helps dilute the concentration of toxic ions. rroij.comnih.gov

Oxidative Stress Mitigation: Silicon can decrease lipid peroxidation, thereby protecting cell membranes from damage caused by salt-induced reactive oxygen species (ROS). frontiersin.org

Given that DMSD is a water-soluble, bioavailable form of silicon, it is a candidate for delivering these benefits to plants. Future studies could explore DMSD and its salts as a direct source of silicon nutrition to enhance crop resilience. The disodium (B8443419) salt, being highly soluble, could be particularly effective in specific soil conditions or hydroponic systems, although its high reactivity and effect on pH would need to be carefully managed.

| Research Area | Key Findings for Dimethylsilanediol (DMSD) | Future Prospects Involving Disodium Salt |

|---|---|---|

| Environmental Fate | DMSD is a primary degradation product of PDMS in soil. nih.govresearchgate.net It undergoes volatilization and biodegradation by microorganisms like Fusarium oxysporum. nih.govnih.gov | Investigate the formation and transient existence of the disodium salt in alkaline soil environments and its influence on DMSD's mobility and bioavailability. |

| Plant Stress Tolerance | General silicon application reduces sodium toxicity, mitigates oxidative stress, and improves water balance in salt-stressed plants. frontiersin.orgnih.govfao.org | Explore the use of DMSD and its salts as a targeted silicon delivery system to enhance salt tolerance in agricultural crops. |

Innovations in Advanced Materials Design and Functionalization

Silanols, and particularly DMSD, are fundamental building blocks in silicone chemistry and materials science. Their ability to react with surfaces and with each other forms the basis for creating advanced materials.

Surface Functionalization: Alkylsilanes and silanols are widely used to functionalize surfaces, especially those with hydroxyl groups like silica (B1680970), glass, and certain metal oxides. ethz.chnih.gov This process can impart desired properties such as hydrophobicity or serve as a foundation for attaching other molecules. nih.gov DMSD can be used to modify surfaces, creating a layer of methyl groups that alters surface properties. nih.gov The classical mechanism involves the reaction of silanol (B1196071) groups with surface hydroxyls, forming stable Si-O-Si bonds. ethz.ch

Polymer Intermediates: Silanol-terminated polymers are crucial intermediates for room temperature vulcanizable (RTV) silicones. gelest.com DMSD itself can undergo condensation—the elimination of water between two Si-OH groups—to form linear or cyclic polydimethylsiloxanes. gac.eduuni-wuppertal.deuni-wuppertal.de This condensation reaction is the fundamental step in building the Si-O-Si backbone of silicone polymers.

The disodium salt of DMSD, as a deprotonated silanolate, is a more potent nucleophile than its neutral counterpart. wikipedia.orgstackexchange.com This enhanced reactivity opens avenues for innovation. For instance, it could be used to achieve surface functionalization or polymerization under milder conditions or at faster rates. The use of silanolates for the depolymerization of existing silicones into cyclic monomers has also been demonstrated, pointing to a role in chemical recycling. nih.gov

| Application Area | Role of Dimethylsilanediol (DMSD) | Potential Innovation with Disodium Salt |

|---|---|---|

| Surface Modification | Reacts with hydroxylated surfaces to create functional coatings. ethz.chnih.gov | Utilize the higher nucleophilicity of the disodium salt for more rapid or efficient surface grafting. stackexchange.com |

| Polymer Synthesis | Acts as a monomer that condenses to form the polysiloxane backbone of silicones. gelest.comuni-wuppertal.de | Explore its use as a catalyst or highly reactive initiator for condensation polymerization, potentially allowing for greater control over polymer structure. |

| Adhesion Promotion | Used in silane (B1218182) coupling agents to bridge inorganic fillers and organic polymer matrices. specialchem.comnih.gov | Develop novel adhesion promoters that leverage the enhanced reactivity of the silanolate form for stronger interfacial bonding. |

Principles of Green Chemistry in Silanediol (B1258837) Synthesis and Application

The production and lifecycle of silicones are under increasing scrutiny from a sustainability perspective, making the application of green chemistry principles a vital area of research. mdpi.comyoutube.com

Synthesis Routes: The traditional industrial synthesis of DMSD involves the hydrolysis of dichlorodimethylsilane (B41323), which itself is produced via the energy-intensive Müller-Rochow process. mdpi.comuni-wuppertal.de While the hydrolysis step itself can be efficient, it produces hydrogen chloride (HCl) as a byproduct, which is corrosive and hazardous. gac.eduuni-wuppertal.de From a green chemistry standpoint, alternative synthesis routes are being explored. One such method is the hydrolysis of dimethyldialkoxysilanes. google.comgoogle.com This process avoids the generation of HCl, instead producing an alcohol as a byproduct, which is a more benign and manageable substance. google.com

Recycling and Circularity: A major focus of green chemistry is the development of a circular economy for materials. Silicones are not typically recycled in consumer waste streams. greenrosechemistry.com However, research is demonstrating that silicone polymers can be chemically recycled back to their monomeric or oligomeric starting materials through depolymerization. bgsu.edu This process can be achieved at room temperature using specific catalysts, breaking the Si-O-Si bonds to regenerate silanols or other precursors. bgsu.edu This approach drastically reduces the carbon footprint associated with producing virgin silicones from elemental silicon. bgsu.edunih.gov Future research will likely focus on optimizing these depolymerization catalysts and processes, where reactive species like silanolates (the disodium salt of DMSD) could play a key role.

Exploration in Complex Chemical Systems and Novel Applications

The unique reactivity of silanols positions them as key components in the synthesis of complex chemical systems, particularly through sol-gel processes.

Sol-Gel Chemistry: Sol-gel processing is a versatile method for creating ceramic and glass materials from molecular precursors, such as alkoxysilanes. sigmaaldrich.com The process involves two key reactions: hydrolysis of the precursor to form silanols, and condensation of these silanols to form a three-dimensional Si-O-Si network (a gel). sigmaaldrich.comrsc.org

The pH of the reaction medium is a critical parameter that dictates the final structure of the material.

Acid-Catalyzed Systems: Under acidic conditions, condensation tends to begin before hydrolysis is complete, leading to weakly branched, polymer-like networks. rsc.org

Base-Catalyzed Systems: Under basic conditions, hydrolysis is typically rapid and complete, and the condensation reaction involves deprotonated silanol species (silanolates). rsc.orgndhu.edu.tw This leads to the formation of small, highly branched clusters that aggregate into discrete, colloid-like particles. nih.gov

The disodium salt of DMSD is a prime example of the reactive species that drives base-catalyzed sol-gel chemistry. By precisely controlling the concentration of such silanolates, researchers can tailor the morphology of the resulting silica materials, creating everything from dense films to highly porous particles for applications in catalysis, adsorption, and drug delivery. mdpi.com

Novel Applications: The reactivity of the silanol group is also harnessed in advanced hybrid polymers. Silane-modified polymers, which often contain reactive silanol or alkoxysilane end-groups, are used to formulate high-performance adhesives and sealants. specialchem.comyoutube.com These groups cross-link upon exposure to moisture, forming a stable and durable network. gelest.com The disodium salt could be explored as a potent catalyst to accelerate this curing process, enabling the development of rapid-setting and high-strength materials for industrial and medical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.